Lithium(1+) ion 3-bromopropane-1-sulfonate
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Overview
Description
Lithium(1+) ion 3-bromopropane-1-sulfonate is a chemical compound with the molecular formula C3H8BrLiO3S and a molecular weight of 211. It is a lithium salt of 3-bromopropane-1-sulfonic acid. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate typically involves the reaction of 3-bromopropane-1-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-bromopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonates.
Reduction Reactions: Products include reduced sulfonates and alcohols.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
Scientific Research Applications
Lithium(1+) ion 3-bromopropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 3-bromopropane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonate group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-chloropropane-1-sulfonate
- Lithium 3-iodopropane-1-sulfonate
- Sodium 3-bromopropane-1-sulfonate
Uniqueness
Lithium(1+) ion 3-bromopropane-1-sulfonate is unique due to its specific reactivity and the presence of both lithium and bromine atoms. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The lithium ion provides unique ionic properties, while the bromine atom offers specific reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
lithium;3-bromopropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXEXPJFSLSFO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CS(=O)(=O)[O-])CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrLiO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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